molecular formula C18H22N4OS B14322770 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- CAS No. 102035-56-3

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl-

Cat. No.: B14322770
CAS No.: 102035-56-3
M. Wt: 342.5 g/mol
InChI Key: XEZFKMUDMLXWAW-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as the backbone for various antipsychotic and antihistamine drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of phenothiazine, followed by the introduction of carboxamide and dimethylamino groups. Common reagents include dimethylamine, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various disorders, including psychiatric and neurological conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. In the context of its pharmaceutical applications, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: A simpler analog without the dimethylamino groups.

    10H-Phenothiazine-10-carboxamide, N-methyl-: Lacks the bis(dimethylamino) substitution.

    10H-Phenothiazine-10-carboxamide, 3,7-dimethyl-: Contains methyl groups instead of dimethylamino groups.

Uniqueness

10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

102035-56-3

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide

InChI

InChI=1S/C18H22N4OS/c1-19-18(23)22-14-8-6-12(20(2)3)10-16(14)24-17-11-13(21(4)5)7-9-15(17)22/h6-11H,1-5H3,(H,19,23)

InChI Key

XEZFKMUDMLXWAW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C

Origin of Product

United States

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